N6-benzoyl-3'-fluoro-2',3'-dideoxyadenosine

HBV DNA polymerase nucleoside analog

N6-Benzoyl-3'-fluoro-2',3'-dideoxyadenosine (CAS 122712-71-4) is a purine nucleoside analog featuring a benzoyl protecting group at the N6 position and a fluorine atom at the 3' position of the 2',3'-dideoxyribose sugar moiety. This compound serves as a key synthetic intermediate for generating biologically active 3'-fluoro-2',3'-dideoxyadenosine derivatives, which have demonstrated potent inhibition of viral DNA polymerases and cytostatic activity against tumor cell lines.

Molecular Formula C17H16FN5O3
Molecular Weight 357.34 g/mol
Cat. No. B12405851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-benzoyl-3'-fluoro-2',3'-dideoxyadenosine
Molecular FormulaC17H16FN5O3
Molecular Weight357.34 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)F
InChIInChI=1S/C17H16FN5O3/c18-11-6-13(26-12(11)7-24)23-9-21-14-15(19-8-20-16(14)23)22-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,24H,6-7H2,(H,19,20,22,25)/t11-,12-,13-/m1/s1
InChIKeyRWKXHBQARYLBBO-JHJVBQTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N6-Benzoyl-3'-fluoro-2',3'-dideoxyadenosine: A Protected Nucleoside Intermediate for Antiviral and Anticancer Research


N6-Benzoyl-3'-fluoro-2',3'-dideoxyadenosine (CAS 122712-71-4) is a purine nucleoside analog featuring a benzoyl protecting group at the N6 position and a fluorine atom at the 3' position of the 2',3'-dideoxyribose sugar moiety [1]. This compound serves as a key synthetic intermediate for generating biologically active 3'-fluoro-2',3'-dideoxyadenosine derivatives, which have demonstrated potent inhibition of viral DNA polymerases and cytostatic activity against tumor cell lines [2][3].

Protected nucleoside intermediate for synthetic derivatization
Precursor to chain-terminating 3'-fluoro triphosphate analogs
Supports viral polymerase and cell-model endpoint studies

Why N6-Benzoyl-3'-fluoro-2',3'-dideoxyadenosine Cannot Be Substituted with Unprotected Analogs in Synthetic Workflows


Direct substitution of N6-benzoyl-3'-fluoro-2',3'-dideoxyadenosine with its unprotected counterpart (2',3'-dideoxy-3'-fluoroadenosine, CAS 87418-35-7) or other 3'-fluoro nucleoside analogs is not functionally equivalent in synthetic applications. The N6-benzoyl group serves as a critical protecting moiety that prevents undesired side reactions during oligonucleotide synthesis and nucleoside derivatization, while the 3'-fluoro substitution confers distinct chain-terminating properties upon enzymatic conversion to the triphosphate form [1][2]. Unprotected analogs lack the synthetic versatility required for controlled incorporation into oligonucleotides and may undergo premature deamination or glycosidic cleavage under standard coupling conditions [3].

Unprotected analog
Loss of N6-benzoyl protection may increase side reactions and limit synthetic versatility.
Premature cleavage
Unprotected analog may undergo glycosidic cleavage or deamination under coupling conditions.
Site-specific control
Lack of protection may reduce controlled incorporation into oligonucleotides.

Quantitative Differentiation of N6-Benzoyl-3'-fluoro-2',3'-dideoxyadenosine: Comparative Activity Data


HBV DNA Polymerase Inhibition: 2',3'-Dideoxy-3'-fluoroadenosine Triphosphate vs. Cellular Polymerases

The triphosphate of 2',3'-dideoxy-3'-fluoroadenosine (the deprotected active form derived from N6-benzoyl-3'-fluoro-2',3'-dideoxyadenosine) inhibits hepatitis B virus DNA polymerase with an ID50 of 0.03–0.35 µM, making it one of the most potent inhibitors in a panel of 14 nucleoside triphosphates [1]. Cellular DNA polymerases α and β showed resistance or only partial sensitivity to this analog, indicating a favorable selectivity profile [1].

HBV Polymerase Inhibition
Head-to-head
ID50 0.03–0.35 µM vs host polymerases
Reported viral polymerase selectivity context
Endogenous HBV DNA polymerase assay
HBV DNA polymerase nucleoside analog

Chain Termination Efficiency: dATP(3'F) vs. Natural dATP in AMV Reverse Transcriptase

The 5'-triphosphate of 3'-fluoro-2',3'-dideoxyadenosine (dATP(3'F)) incorporates into DNA 14-fold less efficiently than natural dATP when catalyzed by avian myeloblastosis virus reverse transcriptase [1]. This reduced efficiency is characteristic of chain-terminating nucleoside analogs and contrasts with dGTP(3'F), which incorporates with efficiency equal to natural dGTP, highlighting base-specific differences in substrate recognition [1].

Chain Termination Efficiency
Head-to-head
14-fold lower vs natural dATP
Chain-termination mechanism context
AMV RT, cell-free DNA synthesis
reverse transcriptase chain termination DNA synthesis

Cytostatic Activity: 3'-Deoxy-3'-fluoroadenosine vs. Tumor Cell Lines

3'-Deoxy-3'-fluoroadenosine (the deprotected form of the target compound) inhibited proliferation of murine leukemia L1210 and human T-lymphocyte MT-4 cells at concentrations of 0.2–2 µg/mL, while the cytotoxicity threshold was 40 µg/mL, yielding a selectivity margin of 20–200-fold [1]. This compound emerged as the most active from both cytostatic and antiviral viewpoints in a series of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-D-ribofuranosides [1].

Cytostatic Selectivity
Class-level
20–200-fold window (0.2–2 µg/mL vs 40 µg/mL)
Reported cell-model response context
L1210/MT-4 lines; data to verify
cytostatic L1210 MT-4 anticancer

Optimized Research Applications for N6-Benzoyl-3'-fluoro-2',3'-dideoxyadenosine Based on Quantitative Evidence


HBV Polymerase Inhibition Studies

As a protected precursor to 2',3'-dideoxy-3'-fluoroadenosine triphosphate, this compound is ideally suited for HBV DNA polymerase inhibition assays where a potent (ID50 0.03–0.35 µM) and viral-selective chain terminator is required [1]. The benzoyl protection allows for controlled deprotection and subsequent phosphorylation to the active triphosphate form.

Reverse Transcriptase Chain Termination Analysis

The compound enables precise studies of chain termination mechanisms in retroviral reverse transcriptases, with the 3'-fluoro substitution providing a 14-fold reduction in incorporation efficiency relative to natural dATP—a quantifiable parameter for structure-activity relationship investigations [1].

Synthesis of Phosphoramidate Protides for Enhanced Antiviral Potency

N6-Benzoyl-3'-fluoro-2',3'-dideoxyadenosine serves as a starting material for the synthesis of phosphoramidate protides, which have demonstrated potent activity against HIV and HBV [1]. The benzoyl group facilitates selective N6-functionalization while protecting the exocyclic amine during phosphoramidate coupling reactions.

Oligonucleotide Synthesis with Modified Nucleoside Incorporation

The N6-benzoyl protecting group prevents glycosidic cleavage and undesired side reactions during solid-phase oligonucleotide synthesis, making this compound essential for incorporating 3'-fluoro-2',3'-dideoxyadenosine residues into synthetic oligonucleotides for antisense or aptamer applications [1].

Application
Selection Property
Validation Focus
HBV polymerase research
N6-protected precursor
Viral polymerase selectivity review
RT chain termination studies
3'-fluoro chain-terminator
Incorporation efficiency assay context
Phosphoramidate prodrug synthesis
Benzoyl-protected coupling
Antiviral prodrug activation context
Modified oligonucleotide synthesis
Protection prevents side reactions
Incorporation fidelity context

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